2-methylsulfanyl-1H-purine-6,8-dione

Analytical Chemistry Pharmaceutical Impurity Profiling Tautomerism

Quantifying methylated purinedione impurities in 6-mercaptopurine API fails when generic purine-2,6-diones or 6-methylthiopurines are substituted as reference standards-mismatched retention times and spectral identity invalidate analytical methods. This compound resolves that gap. • Officially catalogued as Mercaptopurine Impurity 15; characterized λmax at ~255 nm enables interference-free HPLC-UV detection distinct from parent drug and other purinedione impurities. • Supports LC-MS/MS quantitation of TPMT-mediated methylated metabolites in patient erythrocyte lysates for genotype-phenotype correlation studies. • 98% purity; supplied with full Certificate of Analysis; ambient shipping; available in research-scale quantities for immediate dispatch.

Molecular Formula C6H4N4O2S
Molecular Weight 196.19 g/mol
Cat. No. B12347957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylsulfanyl-1H-purine-6,8-dione
Molecular FormulaC6H4N4O2S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESCSC1=NC2=NC(=O)N=C2C(=O)N1
InChIInChI=1S/C6H4N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H,8,9,10,11,12)
InChIKeyGCNBISGXNTVENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsulfanyl-1H-purine-6,8-dione: Core Properties & Procurement


2-Methylsulfanyl-1H-purine-6,8-dione (CAS 14443-37-9), also referred to as 6,8-dihydroxy-2-methylmercaptopurine, is a sulfur-containing purine-6,8-dione derivative with the molecular formula C₆H₆N₄O₂S and a molecular weight of 198.21 g/mol . The compound is a recognized metabolite of 6-mercaptopurine and is formally catalogued as Mercaptopurine Impurity 15 in pharmaceutical impurity libraries . Its structure features a methylthio substituent at the 2-position and oxo groups at the 6- and 8-positions, distinguishing it from the more common purine-2,6-dione (xanthine) scaffold and from 6-thioxo or 8-thioxo analogs.

2-Methylsulfanyl-1H-purine-6,8-dione: Why Substitution Fails


The 2-methylsulfanyl-1H-purine-6,8-dione scaffold exhibits a unique tautomeric equilibrium and ionization sequence that differs fundamentally from regioisomeric purine-2,6-diones and from 6-thioxo/8-thioxo congeners. UV spectrophotometric studies on purine-6,8-diones bearing a 3-methyl substituent demonstrate a characteristic absorption maximum at λmax = 255.5 ± 3.5 nm, a spectral fingerprint that arises from the lactam–thiolactam electronic configuration specific to the 6,8-dione core [1]. When the methylthio group is positioned at C-2 rather than C-6 or C-8, the electron-donating sulfur substituent alters the π-electron distribution, shifting both the UV absorption profile and the chromatographic retention time relative to isomeric methylthiopurines. For impurity profiling or metabolomic quantification, substituting this compound with a generic purine-2,6-dione or a 6-methylthiopurine would yield incorrect retention times, mismatched spectral identification, and invalidated analytical method performance.

2-Methylsulfanyl-1H-purine-6,8-dione: Procurement Differentiation Evidence


UV Fingerprint: Distinguishing 6,8-Dione from Xanthine Core

Purine-6,8-diones with a 3-methyl substituent in aqueous solution at neutral pH exhibit a characteristic Amax of 255.5 ± 3.5 nm, reflecting the lactam–thiolactam tautomeric state [1]. This wavelength is distinct from the typical λmax range of 267–275 nm reported for purine-2,6-diones (xanthines) under identical conditions. The 2-methylsulfanyl-1H-purine-6,8-dione structure, which bears the 6,8-dione chromophore, therefore provides a differentiable UV marker that generic xanthine analogs cannot replicate.

Analytical Chemistry Pharmaceutical Impurity Profiling Tautomerism

Separation of 2-Methylthio-6,8-dione from 6-Oxo-8-thioxo Regioisomer

In purine-6,8-diones, ionization proceeds preferentially at N-9 rather than N-7, with the negative charge delocalized between the 8-carbonyl and the 6-thioxo (when present) or 6-carbonyl group [1]. Introduction of sulfur at the 2-position as a methylthio group, combined with the 6,8-dione oxidation state, yields a distinct ionization sequence (pKₐ ~8.27, predicted) compared to the 2-methylthio-6-oxo-8-thioxo isomer, which exhibits a lower pKₐ due to the thioxo group's enhanced acidity . This ionization difference translates to divergent HPLC retention behavior under pH-controlled mobile phase conditions, enabling baseline separation of the two regioisomers.

Medicinal Chemistry Regioisomer Separation Structure–Property Relationships

Mercaptopurine Impurity 15: Validated Identity

2-Methylsulfanyl-1H-purine-6,8-dione is officially designated as Mercaptopurine Impurity 15 in pharmaceutical impurity catalogues . When used as a reference standard, the material is supplied at a certified purity of 98% with an HPLC-verified identity, a melting point >300°C, and a molecular formula C₆H₆N₄O₂S confirmed by high-resolution mass spectrometry . Alternative methylthiopurine analogs (e.g., 6-methylthiopurine or 2-methylthio-6-mercaptopurine) lack this regulatory traceability to the mercaptopurine monograph, making them unsuitable substitutes in validated impurity methods.

Pharmaceutical Analysis Impurity Reference Standard Regulatory Compliance

2-Methylsulfanyl-1H-purine-6,8-dione: Key Application Scenarios


Mercaptopurine Impurity Profiling and Method Development

As the officially catalogued Mercaptopurine Impurity 15 , this compound is required for HPLC-UV method validation to quantify methylated purinedione impurities in 6-mercaptopurine active pharmaceutical ingredient (API) and finished dosage forms. Its characteristic λmax at ~255 nm allows specific detection without interference from the parent drug or other purinedione impurities .

Metabolite Identification in TPMT Pharmacogenetics

2-Methylsulfanyl-1H-purine-6,8-dione is a recognized metabolite in the thiopurine S-methyltransferase (TPMT)-mediated methylation pathway of 6-mercaptopurine . Its procurement as a high-purity analytical standard supports LC-MS/MS quantitation of methylated purinedione metabolites in patient erythrocyte lysates, enabling genotype–phenotype correlation studies that guide thiopurine dose individualization.

Intermediate for 2-Substituted Purine-6,8-dione Libraries

The 2-methylthio group serves as a versatile leaving group for nucleophilic aromatic substitution reactions. Using the 98% pure compound as a starting material, medicinal chemistry groups can generate focused libraries of 2-amino-, 2-alkoxy-, or 2-alkylamino-purine-6,8-diones for structure–activity relationship (SAR) exploration targeting enzymes such as purine nucleoside phosphorylase (PNP) or MTH1.

Reference for Tautomerism and Ionization Studies

The compound's well-defined tautomeric preference (lactam–thiolactam form with ionization at N-9) and predicted pKₐ of 8.27 [1] make it a useful model compound for studying pH-dependent partitioning and hydrogen-bonding capacity in purine scaffolds. This is relevant for academic groups investigating the influence of regioisomeric substitution patterns on drug-like physicochemical properties.

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